molecular formula C7H15N B12680844 2-Propanamine, N-(1-methylpropylidene)- CAS No. 38836-39-4

2-Propanamine, N-(1-methylpropylidene)-

Cat. No.: B12680844
CAS No.: 38836-39-4
M. Wt: 113.20 g/mol
InChI Key: PPKQQUAFBRDFGV-UHFFFAOYSA-N
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Description

2-Propanamine, N-(1-methylpropylidene)- is a secondary amine characterized by a 2-propanamine backbone substituted with a 1-methylpropylidene group. These compounds are typically used in organic synthesis, pharmaceuticals, and polymer chemistry due to their nucleophilic and coordinating properties .

Properties

CAS No.

38836-39-4

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

N-propan-2-ylbutan-2-imine

InChI

InChI=1S/C7H15N/c1-5-7(4)8-6(2)3/h6H,5H2,1-4H3

InChI Key

PPKQQUAFBRDFGV-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanamine, N-(1-methylpropylidene)- typically involves the condensation reaction between 2-propanamine and an aldehyde or ketone. One common method is the reaction of 2-propanamine with acetone under acidic or basic conditions to form the imine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Propanamine, N-(1-methylpropylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propanamine, N-(1-methylpropylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanamine, N-(1-methylpropylidene)- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activity .

Comparison with Similar Compounds

Structural and Chemical Identity

Table 1: Structural Comparison of 2-Propanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group CAS Registry Key Properties/Applications
Diisopropylamine C₆H₁₅N 101.19 N-(1-methylethyl) 108-18-9 Common base in Grignard reactions; low water solubility
1-Propanamine, 2-methyl-N-(1-methylpentylidene)- C₁₀H₂₁N 155.28 N-(1-methylpentylidene) 137626-20-1 Lab chemical; acute toxicity (H302, H315)
N-(2-Chloroethyl)-N-(1-methylethyl)-2-propanamine C₈H₁₇ClN 162.68 N-(2-chloroethyl) 137626-20-1* Intermediate in chemical weapon synthesis; hydrolyzes to toxic gases
2-Propanamine, 2-methyl-N-(phenylmethylene)- C₁₁H₁₃N 159.23 N-(phenylmethylene) 6852-58-0 Aromatic substitution enhances stability; used in coordination chemistry
2-Propanamine, N-(1,1-dimethylethyl)-2-methyl C₈H₁₉N 129.24 N-(1,1-dimethylethyl) 21981-37-3 High steric hindrance; low reactivity in SN2 reactions

*Note: CAS 137626-20-1 is shared by two distinct compounds in the evidence (see and ); verify context for accuracy.

Key Research Findings

Reactivity and Stability: Diisopropylamine (CAS 108-18-9) is widely used as a non-nucleophilic base due to its steric hindrance, which prevents unwanted side reactions in deprotonation steps . Chloroethyl-substituted derivatives (e.g., CAS 137626-20-1) exhibit reactivity toward nucleophiles, making them precursors for quaternary ammonium compounds. However, they pose hazards such as releasing toxic gases (e.g., NOx) under decomposition . Aromatic substituents (e.g., phenylmethylene in CAS 6852-58-0) increase molecular rigidity and stability, enhancing their utility in UV-stable polymers .

Toxicity and Safety: Compounds with longer alkyl chains (e.g., 1-methylpentylidene in CAS 137626-20-1) show higher acute oral toxicity (H302) and skin irritation (H315) compared to diisopropylamine .

Physical Properties :

  • Branching reduces boiling points; e.g., diisopropylamine boils at 84°C, while the more branched N-(1,1-dimethylethyl) derivative (CAS 21981-37-3) has a lower boiling point due to decreased intermolecular forces .
  • Hydrophobicity increases with alkyl chain length, affecting solubility in polar solvents .

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